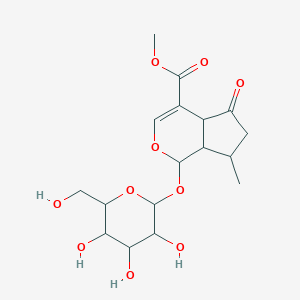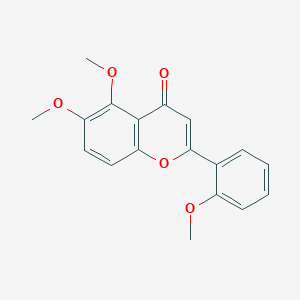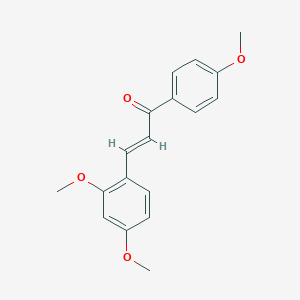
Verbenalina
Descripción general
Descripción
Verbenalina es un compuesto químico clasificado como un glucósido iridoideThis compound es conocida por sus diversas actividades biológicas, incluyendo propiedades promotoras del sueño, antioxidantes y hepatoprotectoras .
Aplicaciones Científicas De Investigación
Química: La verbenalina se utiliza como compuesto de referencia en química analítica para la identificación y cuantificación de glucósidos iridoides.
Medicina: La this compound ha demostrado efectos neuroprotectores en modelos de enfermedad de Alzheimer al reducir la generación de péptido beta-amiloide.
Mecanismo De Acción
La verbenalina ejerce sus efectos a través de varios objetivos y vías moleculares:
Análisis Bioquímico
Biochemical Properties
Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .
Cellular Effects
Verbenalin has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, verbenalin reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . Verbenalin also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .
Molecular Mechanism
Verbenalin exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, verbenalin decreases the expression and release of APP, leading to reduced Aβ peptide production .
Temporal Effects in Laboratory Settings
Over time, verbenalin shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on verbenalin’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.
Dosage Effects in Animal Models
In animal models of AD, verbenalin treatment leads to decreased Aβ and tau expression levels in the hippocampus
Metabolic Pathways
Verbenalin is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway
Transport and Distribution
The tissue distribution of verbenalin may be related to the branching of pathways in the biosynthesis of iridoid glycosides
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La verbenalina se puede sintetizar a través de la extracción de Verbena officinalis. El proceso de extracción normalmente implica el uso de disolventes como metanol o etanol para aislar los compuestos bioactivos del material vegetal . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para purificar y cuantificar la this compound del extracto .
Métodos de Producción Industrial
La producción industrial de this compound implica el cultivo a gran escala de Verbena officinalis seguido de procesos de extracción y purificación. Los cultivos en biorreactores se han explorado para optimizar la producción de this compound y otros compuestos bioactivos de la planta .
Análisis De Reacciones Químicas
Tipos de Reacciones
La verbenalina experimenta diversas reacciones químicas, incluyendo hidrólisis, oxidación y glicosilación. Estas reacciones pueden modificar la estructura y la actividad biológica de la this compound.
Reactivos y Condiciones Comunes
Hidrólisis: La hidrólisis ácida o enzimática puede descomponer la this compound en sus componentes aglicona y azúcar.
Oxidación: Los agentes oxidantes como el peróxido de hidrógeno pueden oxidar la this compound, lo que lleva a la formación de diferentes productos de oxidación.
Glicosilación: La glicosilación enzimática puede unir unidades de azúcar a la this compound, alterando su solubilidad y actividad biológica.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen verbenalol, verbenona y varios glucósidos. Estos productos pueden exhibir diferentes actividades biológicas en comparación con el compuesto original .
Comparación Con Compuestos Similares
La verbenalina se compara a menudo con otros glucósidos iridoides como la hastatoside, la verbascoside y la isoverbascoside. Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras químicas y efectos específicos:
Hastatoside: Al igual que la this compound, la hastatoside exhibe actividades promotoras del sueño y antioxidantes.
Isoverbascoside: Exhibe actividades biológicas similares a la verbascoside, pero con diferentes perfiles de potencia y solubilidad.
La this compound destaca por su combinación única de efectos promotores del sueño, neuroprotectores e inmunomoduladores, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
IUPAC Name |
methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRWTJXGMHOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-37-8 | |
| Record name | Cornin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















